molecular formula C8H14Cl2 B13809419 trans-2,5-Dichloror-2,5-dimethyl-3-hexene CAS No. 22966-70-7

trans-2,5-Dichloror-2,5-dimethyl-3-hexene

Cat. No.: B13809419
CAS No.: 22966-70-7
M. Wt: 181.10 g/mol
InChI Key: ANSLDRRWTXDPKO-AATRIKPKSA-N
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Description

Contextualization of Halogenated Alkenes in Contemporary Organic Chemistry Research

Halogenated alkenes, or haloalkenes, are a class of organic compounds characterized by at least one carbon-carbon double bond and one or more halogen atoms. These compounds are of significant interest in contemporary organic chemistry research due to the unique reactivity conferred by the interplay between the alkene's π-system and the electronegative halogen substituent(s). Dihaloalkenes, containing two halogen atoms, are particularly valuable as versatile synthetic intermediates.

The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across a carbon-carbon double bond is a fundamental reaction in organic chemistry, typically proceeding through a cyclic halonium ion intermediate. masterorganicchemistry.comlumenlearning.comleah4sci.com This mechanism leads to the anti-addition of the two halogen atoms, meaning they add to opposite faces of the original double bond. lumenlearning.comlibretexts.org The resulting products are known as vicinal dihalides, where the halogens are on adjacent carbons. leah4sci.com The stereoselectivity of this reaction is a key aspect of its utility in synthesis. masterorganicchemistry.comlumenlearning.com

In modern research, halogenated alkenes serve as precursors for a wide array of functional groups. They can undergo elimination reactions to form alkynes, nucleophilic substitution reactions, and participate in metal-catalyzed cross-coupling reactions, making them crucial building blocks for more complex molecules. masterorganicchemistry.com The presence of halogen atoms can also influence the electronic properties and reactivity of the double bond, opening avenues for further functionalization.

Historical Development and Early Research on Hexene Derivatives

The study of alkenes, including hexene derivatives, has been a cornerstone of organic chemistry for over a century. Early research focused on understanding the nature of the carbon-carbon double bond and its reactions. The production of simple alkenes like 1-hexene (B165129) was historically achieved through methods such as the thermal cracking of waxes or the chlorination and subsequent dehydrochlorination of paraffins. wikipedia.org

The mid-20th century saw significant advancements in petrochemical processes, leading to more controlled and efficient methods for producing specific alkene isomers. The oligomerization of ethylene, for instance, became a major industrial route to linear alpha-olefins like 1-hexene. wikipedia.org Processes such as the Shell higher olefin process (SHOP) were developed to produce a range of alpha-olefins from ethylene. wikipedia.org

Research into the reactions of these accessible hexene derivatives flourished. Studies on their halogenation, oxidation, and polymerization provided fundamental insights into reaction mechanisms and led to the development of new synthetic methodologies. These foundational studies paved the way for the investigation of more complex and substituted hexene structures.

Rationale for In-depth Academic Investigation of trans-2,5-Dichloro-2,5-dimethyl-3-hexene

trans-2,5-Dichloro-2,5-dimethyl-3-hexene is a specific dihaloalkene that has been the subject of academic investigation primarily to understand the outcomes of halogenation reactions on conjugated diene systems. Its structure is notable for having two tertiary carbons each bonded to a chlorine atom, flanking a central trans-configured double bond.

The primary academic interest in this compound stems from its formation via the reaction of 2,5-dimethyl-2,4-hexadiene (B125384) with chlorine. A key study in this area was conducted by Hatch and Matar in 1970, which investigated this specific reaction. nist.govacs.org They identified that the reaction yields not only the conjugated addition product, trans-2,5-dichloro-2,5-dimethyl-3-hexene, but also a 1,2-addition product, 4,5-dichloro-2,5-dimethyl-2-hexene. nist.gov

The study of this reaction and its products is academically significant for several reasons:

Reaction Mechanism: It provides a clear example of the competition between 1,2-addition and 1,4-addition (conjugate addition) in the halogenation of a conjugated diene.

Stereochemistry: The formation of the trans isomer specifically is consistent with the established mechanism of halogen addition proceeding through a bridged halonium ion, which dictates the stereochemical outcome.

Structural Elucidation: The characterization of this molecule helps to build a library of spectroscopic and physical data for substituted alkenes, which is valuable for the identification of related compounds.

The compound serves as a model substrate for studying the factors that influence the regioselectivity and stereoselectivity of electrophilic additions to dienes. Its well-defined structure allows for unambiguous analysis of reaction outcomes.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₁₄Cl₂ nih.govnist.gov
Molecular Weight 181.10 g/mol nih.gov
IUPAC Name (E)-2,5-dichloro-2,5-dimethylhex-3-ene nih.gov
CAS Registry Number 22966-70-7 nist.gov

This interactive table summarizes key identifiers and properties of the compound.

Reaction Thermochemistry Data

ReactionEnthalpy of Reaction (ΔrH°)ConditionsReference
Isomerization Equilibrium11.1 kJ/molLiquid phase (n-decane), 329.4 KHatch and Matar, 1970 nist.gov

This table presents thermochemical data related to the equilibrium between trans-2,5-Dichloro-2,5-dimethyl-3-hexene and its isomer, 4,5-dichloro-2,5-dimethyl-2-hexene. nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22966-70-7

Molecular Formula

C8H14Cl2

Molecular Weight

181.10 g/mol

IUPAC Name

(E)-2,5-dichloro-2,5-dimethylhex-3-ene

InChI

InChI=1S/C8H14Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H,1-4H3/b6-5+

InChI Key

ANSLDRRWTXDPKO-AATRIKPKSA-N

Isomeric SMILES

CC(C)(/C=C/C(C)(C)Cl)Cl

Canonical SMILES

CC(C)(C=CC(C)(C)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of Trans 2,5 Dichloro 2,5 Dimethyl 3 Hexene

Stereoselective Synthesis Pathways to trans-2,5-Dichloro-2,5-dimethyl-3-hexene

The synthesis of the specific stereoisomer, trans-2,5-dichloro-2,5-dimethyl-3-hexene, is a nuanced process that relies on controlling the outcome of electrophilic addition reactions to a conjugated diene system. The primary and most studied route involves the direct chlorination of its precursor, 2,5-dimethyl-2,4-hexadiene (B125384). Understanding the underlying principles of regioselectivity and stereochemistry is paramount to maximizing the yield of the desired trans-1,4-addition product.

The reaction of a halogen, such as chlorine, with a conjugated diene like 2,5-dimethyl-2,4-hexadiene can yield two principal types of products: a 1,2-addition product and a 1,4-addition product. libretexts.orglibretexts.org The initial step involves the electrophilic attack of chlorine on one of the double bonds, leading to the formation of a resonance-stabilized allylic carbocation. libretexts.orgorgoreview.com The regioselectivity of this initial attack is governed by the need to form the most stable carbocation intermediate. For 2,5-dimethyl-2,4-hexadiene, this results in a tertiary allylic carbocation, which is highly stabilized.

The subsequent attack by the chloride ion can occur at either of the two carbons bearing the delocalized positive charge, leading to the different products. orgoreview.com The stereochemical outcome, particularly the formation of the trans isomer in the 1,4-adduct, is influenced by the reaction conditions.

The distribution between the 1,2- and 1,4-addition products is a classic example of kinetic versus thermodynamic control. libretexts.org The product that forms faster is known as the kinetic product, while the most stable product is the thermodynamic product. masterorganicchemistry.comyoutube.com

Kinetic Control : At lower temperatures, the reaction is typically under kinetic control, meaning the product distribution is determined by the relative rates of formation. orgoreview.com The 1,2-addition product, 3,4-dichloro-2,5-dimethyl-2-hexene, is often the kinetic product. This is because the initial formation of the carbocation and the counter-ion (Cl-) results in an ion pair. The chloride ion is in closer proximity to the adjacent carbon (C-2), and attack at this position is faster, requiring a lower activation energy. libretexts.orgmnstate.edu

Thermodynamic Control : At higher temperatures, the reaction becomes reversible, and the system can reach equilibrium. libretexts.orgmasterorganicchemistry.com Under these conditions of thermodynamic control, the product ratio is determined by the relative stabilities of the products themselves. mnstate.edu The 1,4-addition product, trans-2,5-dichloro-2,5-dimethyl-3-hexene, is generally the more stable thermodynamic product. Its increased stability is attributed to the internal, more highly substituted double bond, which is thermodynamically favored over the less substituted double bond in the 1,2-adduct. masterorganicchemistry.com Given enough energy (higher temperature), the less stable kinetic product can revert to the allylic carbocation intermediate and subsequently form the more stable thermodynamic product. masterorganicchemistry.commnstate.edu

Table 1: Product Distribution under Kinetic vs. Thermodynamic Control
Control TypeDominant ProductAddition TypeRelative StabilityFormation RateTypical Conditions
Kinetic3,4-dichloro-2,5-dimethyl-2-hexene1,2-AdditionLess StableFasterLow Temperature (e.g., ≤ 0°C) mnstate.edu
Thermodynamictrans-2,5-dichloro-2,5-dimethyl-3-hexene1,4-AdditionMore Stable masterorganicchemistry.comSlowerHigh Temperature (e.g., > 25°C) mnstate.edu

The reaction conditions, specifically temperature and solvent polarity, are critical levers for directing the synthesis towards the desired trans-2,5-dichloro-2,5-dimethyl-3-hexene.

Temperature : As established, temperature is the primary factor in determining whether a reaction is under kinetic or thermodynamic control. mnstate.edu Low temperatures favor the faster-forming 1,2-adduct, while higher temperatures provide the necessary energy to overcome the activation barriers for both forward and reverse reactions, allowing the product mixture to equilibrate to the more stable 1,4-adduct. orgoreview.comlibretexts.org

Solvent Polarity : The polarity of the solvent can influence the reaction by stabilizing the charged intermediate. In the chlorination of dienes, a carbocation intermediate is formed. Polar solvents can solvate and stabilize this charged species, potentially influencing the lifetime of the intermediate and the proximity of the counter-ion. libretexts.org In some cases, highly polar solvents can facilitate the separation of the ion pair, which may affect the ratio of 1,2- to 1,4-addition products.

Table 2: Effect of Reaction Conditions on Product Formation
ConditionEffectFavored Product
Low TemperatureReaction is irreversible; favors the product with the lower activation energy. libretexts.orgKinetic (1,2-Addition)
High TemperatureReaction is reversible; allows equilibrium to be established. mnstate.eduThermodynamic (1,4-Addition)
Non-Polar SolventMay favor a closely associated ion-pair mechanism.Can favor Kinetic (1,2-Addition) due to proximity. libretexts.org
Polar SolventStabilizes the carbocation intermediate; may allow for greater separation of the ion pair. libretexts.orgCan influence the ratio, potentially favoring the thermodynamic product by allowing more time for rearrangement.

While direct chlorination of the corresponding diene is a primary route, the principles governing the formation of dihalogenated hexenes can be applied to other strategies.

The formation of trans-2,5-dichloro-2,5-dimethyl-3-hexene via electrophilic addition is fundamentally a process mediated by a carbocation. The mechanism proceeds as follows:

Electrophilic Attack : The pi bond of one of the double bonds in 2,5-dimethyl-2,4-hexadiene acts as a nucleophile, attacking the electrophilic chlorine molecule (Cl₂). This step is regioselective, protonating an outer carbon to form the most stable possible carbocation. libretexts.org

Formation of a Resonance-Stabilized Allylic Cation : The result is a tertiary allylic carbocation, where the positive charge is delocalized over two carbon atoms (C2 and C4) through resonance. libretexts.orgorgoreview.com This delocalization is key to the formation of two possible products.

Nucleophilic Attack : The chloride anion (Cl⁻) can then attack either of the carbons bearing a partial positive charge. Attack at the C2 position yields the 1,2-addition product, while attack at the C4 position yields the 1,4-addition product, which is the precursor to trans-2,5-dichloro-2,5-dimethyl-3-hexene. orgoreview.com

Understanding this carbocationic pathway is essential for devising any synthetic strategy that relies on the functionalization of a diene precursor.

Isomerization can be a viable strategy for converting a less stable dihaloalkene into a more stable one. In the context of this specific synthesis, this is intrinsically linked to the principles of thermodynamic control. libretexts.org When the chlorination of 2,5-dimethyl-2,4-hexadiene is conducted under conditions that favor thermodynamic equilibrium (i.e., higher temperatures), an in-situ isomerization effectively occurs. masterorganicchemistry.commnstate.edu

The kinetically favored 1,2-adduct, if formed, can revert to the common resonance-stabilized allylic carbocation intermediate. From this intermediate, the reaction can proceed again to form either product. Because the 1,4-adduct is more stable, it will accumulate over time at the expense of the less stable 1,2-adduct, ultimately dominating the product mixture at equilibrium. masterorganicchemistry.com Therefore, running the reaction under thermodynamic control is itself an isomerization strategy to convert the kinetically formed isomer into the desired, more stable trans-2,5-dichloro-2,5-dimethyl-3-hexene.

Alternative Synthetic Routes to Dihalogenated Hexenes

Mechanistic Probes in Synthetic Protocols

The elucidation of the reaction mechanism for the formation of trans-2,5-dichloro-2,5-dimethyl-3-hexene from 2,5-dimethyl-2,4-hexadiene and chlorine relies on sophisticated experimental techniques. These methods are designed to probe the nature of intermediates, transition states, and the sequence of bond-forming and bond-breaking events.

Isotopic Labeling Studies for Reaction Pathway Elucidation

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing invaluable insights into the reaction mechanism. While specific isotopic labeling studies for the formation of trans-2,5-dichloro-2,5-dimethyl-3-hexene are not readily found in the literature, we can hypothesize the application of this technique based on the presumed electrophilic addition mechanism.

The reaction of 2,5-dimethyl-2,4-hexadiene with chlorine is expected to proceed through an allylic carbocation intermediate, leading to both 1,2- and 1,4-addition products. Isotopic labeling could be employed to verify this pathway and to understand the potential for rearrangements or competing mechanisms.

Hypothetical Isotopic Labeling Experiments:

Use of Chlorine Isotopes (³⁷Cl₂): By employing chlorine gas enriched with the heavier, stable isotope ³⁷Cl, it would be possible to trace the addition of chlorine atoms to the diene. Mass spectrometry of the resulting trans-2,5-dichloro-2,5-dimethyl-3-hexene would confirm that both chlorine atoms in the product originate from the chlorine reagent. This would rule out any mechanisms involving chlorine abstraction from the solvent or other sources.

Deuterium (B1214612) Labeling of the Diene: Synthesizing a deuterium-labeled version of 2,5-dimethyl-2,4-hexadiene, for instance, with deuterium atoms at specific positions (e.g., on the methyl groups or the vinylic positions), would provide more detailed mechanistic information. The position of the deuterium atoms in the final product, as determined by NMR spectroscopy or mass spectrometry, could reveal information about potential hydride or deuteride (B1239839) shifts, which would suggest the presence and lifetime of carbocation intermediates.

A hypothetical study could involve the reaction of 2,5-dimethyl-2,4-hexadiene-d₆ (with deuterated methyl groups) with chlorine. The analysis of the product distribution and the location of the deuterium labels would help to confirm the regioselectivity of the attack and the nature of the intermediate.

Table 1: Hypothetical Isotopic Labeling Experiments and Expected Outcomes

Isotopically Labeled ReactantAnalytical TechniqueExpected Outcome for an Allylic Carbocation MechanismMechanistic Insight
Chlorine-37 (³⁷Cl₂)Mass SpectrometryThe product, trans-2,5-dichloro-2,5-dimethyl-3-hexene, shows a molecular ion peak corresponding to the incorporation of two ³⁷Cl atoms.Confirms that both chlorine atoms in the product originate from the elemental chlorine reagent.
2,5-dimethyl-2,4-hexadiene-d₆ ((CD₃)₂C=CH-CH=C(CD₃)₂)¹H NMR, ²H NMR, Mass SpectrometryThe deuterium atoms remain on the methyl groups in the final product, with no evidence of scrambling to other positions.Provides evidence against significant carbocation rearrangements involving the methyl groups.

Kinetic Studies of Formation Reactions

Kinetic studies are fundamental to understanding the reaction mechanism by providing information about the reaction rate, the order of the reaction with respect to each reactant, and the activation parameters. For the formation of trans-2,5-dichloro-2,5-dimethyl-3-hexene, kinetic studies would aim to establish the rate law and the influence of various reaction parameters.

The electrophilic addition of a halogen to a diene is typically a bimolecular process. Therefore, the reaction rate is expected to be dependent on the concentrations of both the diene and chlorine. The rate law can be expressed as:

Rate = k [2,5-dimethyl-2,4-hexadiene]ⁿ[Cl₂]ᵐ

Factors Influencing Reaction Rate:

Concentration: Increasing the concentration of either 2,5-dimethyl-2,4-hexadiene or chlorine would be expected to increase the rate of formation of the product.

Temperature: The reaction rate is anticipated to increase with temperature, following the Arrhenius equation. By conducting the reaction at different temperatures, the activation energy (Ea) for the reaction could be determined, providing insight into the energy barrier of the rate-determining step.

Solvent: The polarity of the solvent can significantly influence the rate of electrophilic additions. More polar solvents can stabilize the charged intermediates, such as the allylic carbocation, potentially increasing the reaction rate.

Table 2: Expected Influence of Reaction Parameters on the Rate of Formation

ParameterChangeExpected Effect on Reaction RateRationale
[2,5-dimethyl-2,4-hexadiene]IncreaseIncreaseHigher probability of collision between reactant molecules.
[Cl₂]IncreaseIncreaseHigher probability of collision between reactant molecules.
TemperatureIncreaseIncreaseMore molecules possess the required activation energy for reaction.
Solvent PolarityIncreaseIncreaseStabilization of the polar transition state and carbocation intermediate.

Reactivity Profiles and Elucidation of Reaction Mechanisms Involving Trans 2,5 Dichloro 2,5 Dimethyl 3 Hexene

Electrophilic Addition Reactions at the Carbon-Carbon Double Bond

The electron-rich pi system of the carbon-carbon double bond in trans-2,5-dichloro-2,5-dimethyl-3-hexene serves as a focal point for electrophilic attack. The outcomes of these reactions are governed by the nature of the electrophile and the stability of the resulting carbocation intermediates.

Halogenation Mechanisms and Product Stereochemistry

The addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), across the double bond of an alkene typically proceeds through a halonium ion intermediate. In the case of trans-2,5-dichloro-2,5-dimethyl-3-hexene, the attack of a halogen molecule on the double bond would lead to the formation of a cyclic chloronium or bromonium ion. The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the bulky halonium ion, resulting in an anti-addition. This stereospecificity dictates the stereochemistry of the resulting vicinal dihalide product. The symmetrical nature of the starting material and the intermediate halonium ion would lead to the formation of a meso compound.

Hydrohalogenation: Regioselectivity and Markovnikov's Rule Considerations

The addition of hydrogen halides (HX) to unsymmetrical alkenes is famously governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, while the halogen adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. However, trans-2,5-dichloro-2,5-dimethyl-3-hexene is a symmetrical alkene. Therefore, the initial protonation of the double bond can occur at either C3 or C4 with equal probability, leading to the formation of the same tertiary carbocation. The subsequent attack by the halide ion (X⁻) on this carbocation will yield a single constitutional isomer. Due to the free rotation around the carbon-carbon single bonds in the carbocation intermediate, a mixture of stereoisomers may be produced.

Allylic Rearrangements and Sigmatropic Shifts

Beyond addition reactions, trans-2,5-dichloro-2,5-dimethyl-3-hexene is known to undergo fascinating rearrangements, particularly under thermal conditions, leading to isomeric products. These transformations involve the migration of atoms or groups and the reorganization of the pi-electron system.

Temperature-Dependent Allylic Rearrangement to 4,5-Dichloro-2,5-dimethyl-2-hexene

A key reaction of trans-2,5-dichloro-2,5-dimethyl-3-hexene is its temperature-dependent allylic rearrangement to form 4,5-dichloro-2,5-dimethyl-2-hexene. This isomerization involves a 1,3-shift of a chlorine atom and a concomitant shift of the double bond. The driving force for this rearrangement is likely the formation of a more thermodynamically stable alkene. The substitution pattern of the double bond changes from a 1,2-disubstituted alkene to a trisubstituted alkene, which is generally more stable.

Mechanistic Studies ofnih.govnih.gov-Sigmatropic Rearrangements

While the 1,3-allylic shift is a prominent pathway, the potential for sigmatropic rearrangements, such as a nih.govnih.gov-sigmatropic shift, could also be considered, particularly if intermediates with lone pairs on atoms adjacent to the pi system can be formed. However, for the isomerization of trans-2,5-dichloro-2,5-dimethyl-3-hexene, a direct nih.govwikipedia.org-suprafacial shift is thermally forbidden by the Woodward-Hoffmann rules. Therefore, the rearrangement likely proceeds through a more complex mechanism, possibly involving ionic intermediates or a radical pathway, rather than a concerted pericyclic nih.govnih.gov-sigmatropic rearrangement.

Determination of Activation Energies and Rate Constants for Isomerization

The kinetics of the isomerization of trans-2,5-dichloro-2,5-dimethyl-3-hexene to 4,5-dichloro-2,5-dimethyl-2-hexene can be investigated by monitoring the concentration of the reactant and product over time at various temperatures. This allows for the determination of the rate constants for the reaction at each temperature. By applying the Arrhenius equation, which relates the rate constant to temperature and the activation energy, the activation energy (Ea) for the isomerization can be calculated. This value provides crucial insight into the energy barrier of the reaction and the nature of the transition state.

Temperature (°C)Rate Constant (k, s⁻¹)
100Value
120Value
140Value

Note: The table above is illustrative. Specific experimental values for the rate constants and the calculated activation energy would require dedicated kinetic studies.

Nucleophilic Substitution Reactions of Chlorine Atoms

The reactivity of trans-2,5-dichloro-2,5-dimethyl-3-hexene is significantly influenced by the presence of chlorine atoms on tertiary, allylic carbons. This structural arrangement dictates the pathways and rates of nucleophilic substitution reactions.

Pathways and Kinetics of Substitution on Chlorinated Hexenes

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chloride ion, by a nucleophile. ncert.nic.in The kinetics and reaction mechanisms for such substitutions are primarily classified as SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). fiveable.me

The reaction pathway for trans-2,5-dichloro-2,5-dimethyl-3-hexene is predominantly the SN1 mechanism. This is because the chlorine atoms are attached to tertiary carbon atoms. The SN1 reaction proceeds in a stepwise manner, with the rate-limiting step being the spontaneous dissociation of the carbon-chlorine bond to form a carbocation intermediate. ncert.nic.innotability.com The stability of this intermediate is a crucial factor governing the reaction rate. In this specific molecule, the resulting tertiary carbocation is highly stabilized.

The kinetics of SN1 reactions are typically first-order, as the rate depends solely on the concentration of the substrate (the haloalkane). fiveable.melibretexts.org The rate law can be expressed as:

Rate = k[R-Cl]

where R-Cl represents trans-2,5-dichloro-2,5-dimethyl-3-hexene.

In contrast, the SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step, is sterically hindered by the two methyl groups on the carbon atom bearing the chlorine. ncert.nic.in Therefore, the SN2 pathway is significantly less favored. SN2 reactions follow second-order kinetics, with the rate depending on the concentrations of both the haloalkane and the nucleophile. ncert.nic.inlibretexts.org

Factors such as the choice of solvent also play a critical role. Polar protic solvents, like water and alcohols, are known to favor SN1 reactions because they can stabilize the carbocation intermediate and the departing halide ion through solvation. ncert.nic.infiveable.me

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for Chlorinated Hexenes

CharacteristicSN1 Pathway (Favored)SN2 Pathway (Disfavored)
MolecularityUnimolecular (rate-determining step)Bimolecular
KineticsFirst-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Nucleophile]
MechanismTwo-step (carbocation intermediate)One-step (concerted)
Substrate StructureFavored by tertiary halidesFavored by primary halides; hindered by tertiary
Solvent PreferencePolar protic (e.g., water, ethanol)Polar aprotic (e.g., acetone, DMSO)

Influence of Alkene Moiety on Chlorinated Carbon Reactivity

The presence of the carbon-carbon double bond (alkene moiety) adjacent to the chlorinated carbons significantly enhances the rate of nucleophilic substitution. The carbons bearing the chlorine atoms are in an allylic position. This allylic arrangement provides resonance stabilization to the carbocation intermediate formed during an SN1 reaction.

The stability of this allylic carbocation makes trans-2,5-dichloro-2,5-dimethyl-3-hexene particularly susceptible to SN1 reactions, even with weak nucleophiles. The electron-donating effect of the two methyl groups on the carbocation center further contributes to its stability.

Polymerization Processes Initiated by trans-2,5-Dichloro-2,5-dimethyl-3-hexene

trans-2,5-dichloro-2,5-dimethyl-3-hexene can serve as an initiator for polymerization reactions, particularly through free-radical mechanisms, due to the reactive C-Cl bonds.

Free-Radical Polymerization Mechanisms

Free-radical polymerization is a chain reaction consisting of initiation, propagation, and termination steps. acs.org trans-2,5-dichloro-2,5-dimethyl-3-hexene can act as an initiator when the carbon-chlorine bond is homolytically cleaved to generate free radicals. This cleavage can be induced by heat or ultraviolet (UV) light.

Initiation: The process begins with the homolytic cleavage of one of the C-Cl bonds, producing a tertiary allylic radical and a chlorine radical.

R-Cl → R• + Cl•

Both of these radicals are capable of initiating polymerization by attacking a monomer molecule (M), creating a new radical that can propagate the chain. acs.org The stability of the resulting tertiary allylic radical makes this compound an effective initiator.

Propagation: The newly formed monomer radical then adds to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain.

R• + M → RM• RM• + M → RM₂•

Termination: The polymerization process ceases when two growing radical chains combine or disproportionate. acs.org Inhibitors can also be used to terminate the chain reaction by deactivating the active radical ends. nih.gov

Steric Effects on Chain Propagation and Polymer Architecture

The structure of the initiator can have a profound impact on the resulting polymer. The bulky 2,5-dimethyl-3-hexene group from the initiator introduces significant steric hindrance at the beginning of the polymer chain.

This steric bulk can influence several aspects of the polymerization:

Chain Propagation Rate: The large size of the initiating radical may slow down the rate of the initial propagation steps as it hinders the approach of monomer molecules.

Monomer Accessibility: The steric hindrance might lead to a degree of selectivity if a mixture of monomers is used, favoring the addition of less sterically demanding monomers.

Comparative Reactivity Studies with Analogous Alkenes

The reactivity of trans-2,5-dichloro-2,5-dimethyl-3-hexene can be better understood by comparing it with analogous alkenes. Unsaturated hydrocarbons with double or triple bonds are generally more reactive than saturated hydrocarbons. pressbooks.pub

Comparison with Saturated Analogues: Compared to its saturated counterpart, 2,5-dichloro-2,5-dimethylhexane (B133102), the trans-hexene derivative is significantly more reactive in nucleophilic substitution reactions. As discussed, this is due to the resonance stabilization of the allylic carbocation intermediate, a stabilizing factor that is absent in the saturated compound. The synthesis of the saturated analogue from 2,5-dimethyl-2,5-hexanediol also proceeds via an SN1 mechanism. researchgate.net

Comparison with Less Substituted Chlorinated Alkenes: Compared to simpler allylic chlorides like allyl chloride (3-chloro-1-propene), trans-2,5-dichloro-2,5-dimethyl-3-hexene exhibits enhanced SN1 reactivity. epa.gov This is due to two factors: the chlorine is on a tertiary carbon (versus a primary carbon in allyl chloride), and the presence of electron-donating methyl groups further stabilizes the carbocation. However, in terms of addition reactions at the double bond, the steric bulk of the methyl groups in the trans-hexene derivative might hinder the approach of electrophiles compared to less substituted alkenes. msu.edu

Table 2: Relative Reactivity in SN1 Reactions

CompoundCarbon TypeCarbocation StabilityRelative SN1 Rate
trans-2,5-Dichloro-2,5-dimethyl-3-hexeneTertiary, AllylicVery High (Resonance + Alkyl groups)Very Fast
3-Chloro-3-methyl-1-buteneTertiary, AllylicHigh (Resonance + one Alkyl group)Fast
Allyl chloride (3-chloro-1-propene)Primary, AllylicModerate (Resonance stabilized)Moderate
tert-Butyl chlorideTertiaryModerate (Alkyl groups only)Slow
2,5-Dichloro-2,5-dimethylhexaneTertiaryModerate (Alkyl groups only)Slow

Note: The relative rates are illustrative and based on established principles of carbocation stability.

The reactivity of the double bond itself in addition reactions is also influenced by its substituents. Electron-donating alkyl groups, like the methyl groups in this compound, generally increase the reactivity of an alkene towards electrophilic addition. msu.edu However, the chlorine atoms are electron-withdrawing, which can reduce the nucleophilicity of the double bond. msu.edu The interplay of these electronic effects, combined with steric hindrance, results in a complex reactivity profile for electrophilic addition reactions.

Stereochemical Control and Conformational Analysis in Trans 2,5 Dichloro 2,5 Dimethyl 3 Hexene Systems

Conformational Preferences and Steric Interactions

There is a notable absence of specific studies detailing the conformational preferences and steric interactions of trans-2,5-Dichloro-2,5-dimethyl-3-hexene. In principle, the molecule's conformation would be dictated by the interplay of several factors, including steric hindrance between the bulky tert-butyl-like groups at the 2 and 5 positions and the chlorine atoms. The trans configuration of the double bond would place these bulky groups on opposite sides, which is generally more stable than the corresponding cis isomer due to reduced steric strain.

Rotation around the C2-C3 and C4-C5 single bonds would lead to various conformers. The stability of these conformers would be influenced by allylic strain, which arises from steric interactions between substituents on the sp2-hybridized carbons of the double bond and the sp3-hybridized allylic carbons. Specifically, interactions between the methyl groups and the chlorine atom on the same carbon, as well as with the vinyl hydrogen and the rest of the molecule across the double bond, would be critical in determining the lowest energy conformation. However, without specific spectroscopic or computational data, any discussion of preferred dihedral angles and rotational energy barriers remains speculative.

Influence of Alkene Stereoisomerism (trans vs. cis) on Reaction Outcomes

The stereoisomerism of the central double bond (trans vs. cis) would undoubtedly have a profound impact on the stereochemical outcome of reactions involving trans-2,5-Dichloro-2,5-dimethyl-3-hexene. For reactions such as additions to the double bond, the accessibility of the pi-system to incoming reagents would be significantly different for the trans and cis isomers.

In the trans isomer, the bulky substituents are on opposite sides, potentially allowing for less hindered approach of a reagent from either face of the double bond, depending on the specific conformation. In contrast, the cis isomer, for which basic chemical information is available nih.gov, would have both bulky groups on the same side, likely leading to greater steric hindrance and potentially directing reagent attack to the less hindered face. This difference in steric environment would be expected to lead to different diastereoselectivities in reactions that generate new stereocenters. However, no specific studies comparing the reactivity of the trans and cis isomers of 2,5-dichloro-2,5-dimethyl-3-hexene have been found.

Chiral Induction and Diastereoselective Transformations (if applicable to derivatives)

The potential for chiral induction and diastereoselective transformations in derivatives of trans-2,5-Dichloro-2,5-dimethyl-3-hexene is an area that remains unexplored in the available literature. If a chiral center were to be introduced into the molecule, for instance, through the substitution of one of the chlorine atoms or methyl groups, the existing stereochemistry could influence the outcome of subsequent reactions.

For example, in a derivative with a pre-existing stereocenter, the diastereoselectivity of reactions at the double bond would be influenced by the preference for certain conformations that minimize steric interactions, thereby leading to a favored diastereomeric product. General principles of asymmetric induction suggest that the steric and electronic properties of the substituents would play a crucial role in directing the stereochemical course of such reactions. Despite these general principles, the absence of any specific research on chiral derivatives of trans-2,5-Dichloro-2,5-dimethyl-3-hexene means that no concrete examples or data can be presented.

Advanced Spectroscopic Characterization and Computational Approaches for Structural and Electronic Elucidation

Application of Nuclear Magnetic Resonance Spectroscopy for Mechanistic Pathway Elucidation and Stereochemical Assignment

NMR spectroscopy serves as a primary tool for the structural verification of trans-2,5-dichloro-2,5-dimethyl-3-hexene. The symmetry of the trans isomer significantly simplifies its NMR spectra, allowing for straightforward stereochemical assignment.

The ¹H NMR spectrum of trans-2,5-dichloro-2,5-dimethyl-3-hexene is characterized by its simplicity, which directly reflects the molecule's symmetry. Due to the C₂h point group symmetry, the two vinylic protons (=CH) are chemically and magnetically equivalent. Likewise, the four methyl (CH₃) groups are also equivalent. This results in two distinct signals in the ¹H NMR spectrum.

Vinylic Protons: A single peak corresponding to the two protons on the carbon-carbon double bond. These protons are expected to resonate in the downfield region, typically between 5.5 and 6.5 ppm, due to the deshielding effect of the double bond. wvu.eduucsd.edu

Methyl Protons: A single, more intense peak corresponding to the twelve protons of the four equivalent methyl groups. These protons appear further upfield. The presence of the adjacent electronegative chlorine atom shifts this signal downfield compared to a simple alkane, with an expected chemical shift in the range of 1.6-1.9 ppm.

The ¹³C NMR spectrum is similarly simple, showing three distinct signals corresponding to the three unique carbon environments in the molecule:

Methyl Carbons (-CH₃): A single signal for the four equivalent methyl carbons.

Quaternary Carbons (-C(Cl)(CH₃)₂): A signal for the two equivalent carbons bonded to a chlorine atom and two methyl groups.

Vinylic Carbons (-CH=): A signal for the two equivalent sp²-hybridized carbons of the double bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-2,5-Dichloro-2,5-dimethyl-3-hexene
Nucleus Environment Predicted Chemical Shift (δ, ppm) Splitting Pattern Integration
¹HVinylic (-CH=)5.5 - 6.5Singlet2H
¹HMethyl (-CH₃)1.6 - 1.9Singlet12H
¹³CVinylic (-CH=)125 - 140--
¹³CQuaternary (-C-Cl)65 - 80--
¹³CMethyl (-CH₃)25 - 35--

For the symmetrical trans-2,5-dichloro-2,5-dimethyl-3-hexene, the concept of coupling is simplified. Since the vinylic protons are equivalent and the methyl protons are equivalent, with no adjacent non-equivalent protons, no proton-proton spin-spin splitting is observed. Both signals therefore appear as singlets.

However, in the case of the corresponding cis-isomer, which is less symmetrical, the methyl groups would be diastereotopic, potentially leading to two distinct signals for the methyl protons. The coupling constant (J-value) between the vinylic protons is a critical parameter for assigning stereochemistry in related, less symmetrical dichloroalkenes. For protons in a trans configuration across a double bond, the coupling constant (³J) is typically large, in the range of 11-18 Hz. ucsd.edulibretexts.org In contrast, cis-vinylic protons exhibit a smaller coupling constant, generally between 5-10 Hz. ucsd.edu While not applicable to the singlet pattern of the title compound, this principle is fundamental in distinguishing between geometric isomers in more complex systems.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

The IR spectrum is used to identify key functional groups based on their characteristic absorption frequencies. The main vibrational modes expected for this compound are:

C-H Stretching: The stretching of sp³ C-H bonds in the methyl groups typically appears as strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.org

C=C Stretching: The stretching of the central carbon-carbon double bond in a symmetrically substituted trans-alkene results in a very small change in the dipole moment. stackexchange.com Consequently, this vibration is expected to be very weak or entirely absent in the IR spectrum. spectroscopyonline.com If present, it would occur in the 1660-1680 cm⁻¹ range. spectroscopyonline.com This mode, however, should be strong in the Raman spectrum.

C-H Bending: Out-of-plane bending (wagging) of the vinylic C-H bonds in a trans-disubstituted alkene gives rise to a characteristic strong and sharp absorption band around 960-970 cm⁻¹. spectroscopyonline.com This is often a diagnostically significant peak for confirming the trans geometry.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region of the spectrum, typically between 550 and 850 cm⁻¹. orgchemboulder.com The exact position depends on the conformation and substitution of the alkyl halide.

Table 2: Predicted Vibrational Frequencies for trans-2,5-Dichloro-2,5-dimethyl-3-hexene
Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H Stretch (sp³)-CH₃2850 - 3000StrongMedium
C=C Stretch-CH=CH- (trans)1660 - 1680Very Weak / InactiveStrong
C-H Out-of-Plane Bend-CH=CH- (trans)960 - 970StrongWeak
C-Cl Stretch-C-Cl550 - 850MediumMedium

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry provides the molecular weight and crucial information about the elemental composition through isotopic patterns. For organohalogen compounds, MS is particularly powerful due to the distinct natural isotopic abundances of halogens.

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, leading to a ratio of roughly 3:1. A molecule containing two chlorine atoms, such as trans-2,5-dichloro-2,5-dimethyl-3-hexene, will exhibit a characteristic molecular ion cluster (M⁺, [M+2]⁺, [M+4]⁺).

The relative intensities of these peaks can be predicted based on the probabilities of the isotopic combinations:

M⁺ Peak (containing two ³⁵Cl atoms): The probability is proportional to (3/4) * (3/4) = 9/16.

[M+2]⁺ Peak (containing one ³⁵Cl and one ³⁷Cl): The probability is proportional to 2 * (3/4) * (1/4) = 6/16.

[M+4]⁺ Peak (containing two ³⁷Cl atoms): The probability is proportional to (1/4) * (1/4) = 1/16.

This results in a characteristic isotopic pattern with peak height ratios of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ ions, respectively. This signature pattern is definitive proof of the presence of two chlorine atoms in the molecule or its fragments.

The primary fragmentation pathways for this compound under electron impact would likely involve the cleavage of the carbon-chlorine bond or bonds adjacent to the tertiary carbon centers. Common fragmentation events include:

Loss of a Chlorine Radical (•Cl): This is a common pathway for alkyl halides, leading to the formation of a relatively stable tertiary carbocation. The resulting fragment ion ([M-Cl]⁺) would also exhibit an isotopic pattern, but for a single chlorine atom (a 3:1 ratio for its M' and M'+2 peaks).

Alpha-Cleavage: Cleavage of a carbon-carbon bond adjacent to the carbon bearing the chlorine atom, resulting in the loss of a methyl radical (•CH₃) to form a resonance-stabilized cation.

Table 3: Predicted Mass Spectrometry Isotopic Peaks for the Molecular Ion of trans-2,5-Dichloro-2,5-dimethyl-3-hexene (C₈H₁₄Cl₂)
Ion Isotopic Composition Calculated m/z Relative Intensity Ratio
M⁺C₈H₁₄(³⁵Cl)₂180.059
[M+2]⁺C₈H₁₄(³⁵Cl)(³⁷Cl)182.056
[M+4]⁺C₈H₁₄(³⁷Cl)₂184.041

Computational Chemistry: Quantum Mechanical and Molecular Dynamics Studies

Computational chemistry serves as an indispensable tool for elucidating the properties of molecules like trans-2,5-dichloro-2,5-dimethyl-3-hexene when experimental data is scarce. Through quantum mechanical and molecular dynamics simulations, a detailed picture of its geometry, electronic landscape, and potential reactivity can be constructed.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure of molecules. For trans-2,5-dichloro-2,5-dimethyl-3-hexene, a DFT approach, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be the first step in its computational analysis. nih.gov

The process begins with an initial guess of the molecular geometry, which is then systematically optimized to find the lowest energy conformation. This geometry optimization yields key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For the trans isomer, the dihedral angle around the central C=C double bond would be constrained to approximately 180°.

Once the optimized geometry is obtained, a subsequent DFT calculation can provide a wealth of information about the molecule's electronic structure. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, would visualize regions of positive and negative electrostatic potential, highlighting the electron-rich chlorine atoms and the electron-deficient areas, which are crucial for understanding intermolecular interactions.

Table 1: Illustrative Optimized Geometric Parameters for trans-2,5-Dichloro-2,5-dimethyl-3-hexene (Calculated via DFT) Note: These are hypothetical values based on typical bond lengths and angles for similar structures, as specific published data for this compound is unavailable.

ParameterValue
C=C Bond Length~ 1.34 Å
C-C Bond Length~ 1.52 Å
C-Cl Bond Length~ 1.80 Å
C-H Bond Length~ 1.09 Å
C=C-C Bond Angle~ 124°
C-C-Cl Bond Angle~ 109.5°
H-C-H Bond Angle~ 109.5°

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which is invaluable for interpreting experimental spectra or for providing a reference when experimental data is unavailable.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of trans-2,5-dichloro-2,5-dimethyl-3-hexene, one can predict the chemical shifts. These predicted values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of peaks in an experimental NMR spectrum. researchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers. comporgchem.com

Vibrational Frequencies: The analysis of vibrational frequencies, calculated from the second derivatives of the energy with respect to atomic positions (the Hessian matrix), is crucial for several reasons. q-chem.comnih.gov Firstly, it confirms that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). Secondly, it provides a predicted infrared (IR) and Raman spectrum. ustc.edu.cn Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=C double bond stretching, or C-Cl stretching. The calculated intensities of these modes help in predicting the appearance of the experimental spectrum.

Table 2: Predicted Spectroscopic Data for trans-2,5-Dichloro-2,5-dimethyl-3-hexene (Illustrative) Note: These are hypothetical, representative values. Actual values would require specific DFT calculations.

ParameterPredicted Value
¹³C NMR Chemical Shift (C=C)~ 130-140 ppm
¹³C NMR Chemical Shift (C-Cl)~ 70-80 ppm
¹³C NMR Chemical Shift (CH₃)~ 25-35 ppm
¹H NMR Chemical Shift (=CH)~ 5.5-6.0 ppm
¹H NMR Chemical Shift (CH₃)~ 1.6-1.8 ppm
IR Frequency (C=C stretch)~ 1650-1670 cm⁻¹
IR Frequency (C-Cl stretch)~ 650-750 cm⁻¹
IR Frequency (C-H stretch)~ 2950-3000 cm⁻¹

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energy and spatial distribution of these orbitals provide insight into the molecule's nucleophilic and electrophilic nature.

For trans-2,5-dichloro-2,5-dimethyl-3-hexene, the HOMO would likely be localized around the electron-rich C=C double bond and the lone pairs of the chlorine atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be concentrated along the C-Cl bonds, specifically the antibonding σ* orbitals, suggesting these are the sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter derived from FMO analysis. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the FMOs can predict the regioselectivity and stereoselectivity of reactions, such as additions to the double bond. imperial.ac.ukresearchgate.net

To understand the mechanism of a chemical reaction involving trans-2,5-dichloro-2,5-dimethyl-3-hexene, computational chemists can simulate the reaction pathway. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. DFT methods are commonly used to locate and optimize the geometry of the transition state.

Once the TS is located, its structure provides a snapshot of the bond-breaking and bond-forming processes. A frequency calculation on the TS geometry should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Following the path of this imaginary frequency in both directions from the TS allows for the mapping of the minimum energy path, connecting the reactants to the products. This intrinsic reaction coordinate (IRC) analysis confirms that the identified TS correctly links the desired reactants and products. Such simulations are crucial for determining reaction barriers (activation energies) and understanding the detailed mechanism of processes like nucleophilic substitution or elimination reactions involving the chloroalkene. acs.orgresearchgate.net

X-ray Crystallography of Derivatives for Definitive Structural Characterization (if reported)

While there are no reported X-ray crystal structures for trans-2,5-dichloro-2,5-dimethyl-3-hexene itself, which is a liquid or low-melting solid, the technique of X-ray crystallography remains the gold standard for unambiguous structural determination. Should a suitable solid derivative of this compound be synthesized, this method could provide definitive proof of its molecular structure.

For instance, if the alkene were to be functionalized through a reaction that yields a stable, crystalline product (e.g., an epoxide, a diol, or a cycloadduct), single-crystal X-ray diffraction analysis of this derivative would yield precise atomic coordinates. nih.govacs.org This data would allow for the unequivocal determination of:

Connectivity: The exact bonding arrangement of all atoms.

Stereochemistry: Confirmation of the trans configuration about the double bond.

Conformation: The precise solid-state conformation, including all bond lengths, bond angles, and dihedral angles with very high precision.

This experimental data would also serve as an excellent benchmark for validating the accuracy of the computational methods described above, such as the DFT-optimized geometry.

Role As a Versatile Synthetic Intermediate and Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Specialty Organic Compounds

The utility of trans-2,5-dichloro-2,5-dimethyl-3-hexene as a precursor stems from its formation and subsequent reactivity. It is synthesized as a major product of the liquid-phase reaction between 2,5-dimethyl-2,4-hexadiene (B125384) and chlorine, resulting from a 1,4-addition mechanism. acs.org In this reaction, it is formed alongside its isomer, 4,5-dichloro-2,5-dimethyl-2-hexene, which is the product of 1,2-addition. acs.org

The presence of both allylic chlorine atoms and a double bond allows for a range of subsequent transformations. The compound can undergo further reactions, such as the addition of more chlorine, to yield trichlorinated derivatives like 3,4,5-trichloro-2,5-dimethyl-1-hexene and 1,4,5-trichloro-2,5-dimethyl-2-hexene. acs.org This reactivity makes it a key starting point for creating a variety of more highly functionalized specialty organic compounds.

Products from the Chlorination of 2,5-Dimethyl-2,4-hexadiene
Product NameAddition TypeReference
trans-2,5-Dichloro-2,5-dimethyl-3-hexene1,4-Addition acs.org
4,5-Dichloro-2,5-dimethyl-2-hexene1,2-Addition acs.org
Trichloro-derivativesFurther Addition acs.org

Applications in the Synthesis of Pharmaceutical Intermediates and Analogues

The structural framework of dichlorinated dimethyl hexanes and hexenes is relevant to the synthesis of certain pharmaceutical compounds. These structures serve as foundational elements for building larger, more complex molecular architectures.

While trans-2,5-dichloro-2,5-dimethyl-3-hexene is a structural analogue to key pharmaceutical precursors, it is the saturated version of this molecule, 2,5-dichloro-2,5-dimethylhexane (B133102), that is widely documented as a direct precursor in the synthesis of retinoids, including the anti-cancer agent Bexarotene. researchgate.net The established synthetic route for Bexarotene involves a Friedel-Crafts alkylation reaction where 2,5-dichloro-2,5-dimethylhexane is treated with monosubstituted benzenes in the presence of a catalyst like aluminum chloride. researchgate.net This reaction forms the tetrahydronaphthalene core structure that is central to Bexarotene and its analogues. researchgate.net

Utilization in the Formation of Fragrance and Flavor Precursors

Based on available scientific literature, there are no specific documented applications of trans-2,5-dichloro-2,5-dimethyl-3-hexene in the synthesis of fragrance or flavor precursors.

Contribution to Catalysis Research and Mechanistic Investigations in Organic Reactions

Trans-2,5-dichloro-2,5-dimethyl-3-hexene has played a significant role in mechanistic studies of organic reactions, particularly concerning allylic rearrangements. Research has shown that this compound can undergo an allylic rearrangement to form 4,5-dichloro-2,5-dimethyl-2-hexene. acs.org A kinetic study of this isomerization provided valuable insights into the reaction mechanism and the relative stabilities of the two isomers. acs.org Such investigations are crucial for understanding fundamental reaction pathways and for the rational design of synthetic strategies and catalytic systems.

The specific trans stereochemistry of the double bond in 2,5-dichloro-2,5-dimethyl-3-hexene is a direct consequence of the 1,4-addition of chlorine to the parent diene. acs.org This well-defined geometry makes the compound an excellent substrate for probing stereochemical effects in subsequent reactions. The fixed spatial arrangement of the substituents influences the transition states of reactions, such as its allylic rearrangement, thereby determining the stereochemical outcome of the products. Studying the behavior of this specific isomer helps researchers understand how the stereochemistry of a starting material dictates the pathway of a chemical transformation, which is a fundamental concept in catalysis and stereoselective synthesis. acs.org

Environmental Fate and Abiotic Degradation Pathways of Chlorinated Hexenes

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated hydrocarbons, this typically results in the replacement of a halogen atom with a hydroxyl group, yielding an alcohol. viu.ca This process can proceed through different mechanisms, primarily nucleophilic substitution (SN1 or SN2), and its rate is highly dependent on the molecular structure of the compound and ambient environmental conditions. viu.ca

kh = ka[H+] + kn + kb[OH-]

Where ka is the acid-catalyzed rate constant, kn is the neutral rate constant, and kb is the base-catalyzed rate constant. nih.gov For many organic halides, the neutral and base-catalyzed pathways are the most significant under typical environmental pH conditions (pH 5-9). nih.gov

The structure of trans-2,5-dichloro-2,5-dimethyl-3-hexene contains two tertiary alkyl chloride functionalities. The hydrolysis of tertiary alkyl halides typically proceeds through an SN1 mechanism. viu.ca This is a two-step process involving the initial, rate-limiting cleavage of the carbon-chlorine bond to form a stable carbocation intermediate, which then rapidly reacts with water. The stability of the tertiary carbocation, further stabilized by resonance with the adjacent double bond (allylic position), suggests that an SN1 pathway would be highly favored for this compound. viu.ca Generally, compounds that can form stable carbocations exhibit faster hydrolysis rates. viu.ca

The table below illustrates the general effect of structure on hydrolysis mechanisms and rates for chloroalkanes.

Compound Type Dominant Mechanism Relative Hydrolysis Rate Rationale
Primary (e.g., CH₃Cl)SN2SlowSterically unhindered for backside attack, unstable carbocation.
Secondary (e.g., (CH₃)₂CHCl)Mixed SN1/SN2IntermediateIntermediate carbocation stability and steric hindrance.
Tertiary (e.g., (CH₃)₃CCl)SN1FastForms a stable tertiary carbocation intermediate. viu.ca
Allylic (e.g., CH₂=CHCH₂Cl)SN1FastForms a resonance-stabilized allylic carbocation. nist.gov

This interactive table is based on established principles of organic chemistry.

Dehydrohalogenation is an elimination reaction that removes a hydrogen atom and a halogen atom from adjacent carbons, resulting in the formation of a double bond. wikipedia.org This process is a significant competitive pathway to hydrolysis, particularly for polyhalogenated compounds and under basic conditions. viu.ca The reaction is typically base-promoted, following an E2 (bimolecular elimination) or E1 (unimolecular elimination) mechanism.

For trans-2,5-dichloro-2,5-dimethyl-3-hexene, dehydrohalogenation would involve the removal of a hydrogen chloride (HCl) molecule to form a diene. Given the tertiary nature of the alkyl halide centers, the reaction can proceed readily. The rate of dehydrohalogenation for alkyl halides generally follows the order: tertiary > secondary > primary, as this order favors the formation of a more substituted (and thus more stable) alkene product, in accordance with Zaitsev's rule. libretexts.orgyoutube.com

Under basic conditions, the hydroxide (B78521) ion (OH-) can act as a base to abstract a proton, promoting elimination, rather than acting as a nucleophile to facilitate substitution (hydrolysis). Therefore, in alkaline waters, dehydrohalogenation is expected to be a more prominent degradation pathway for this compound compared to neutral or acidic conditions. viu.ca

Photochemical Transformation Processes

Photochemical transformation, or photolysis, involves the degradation of a chemical initiated by the absorption of light energy, particularly in the ultraviolet (UV) portion of the solar spectrum. This process can be a major degradation pathway for many organic compounds in sunlit surface waters and in the atmosphere.

The primary photochemical process for chlorinated alkanes and alkenes is the homolytic cleavage of the carbon-chlorine (C-Cl) bond upon absorption of UV radiation. rsc.org This bond fission generates a highly reactive carbon-centered radical and a chlorine radical.

R-Cl + hν (UV light) → R• + Cl•

For trans-2,5-dichloro-2,5-dimethyl-3-hexene, this process could occur at either of the two C-Cl bonds. The resulting alkyl radical can then undergo a variety of secondary reactions, such as reacting with oxygen, abstracting a hydrogen atom from another molecule, or undergoing rearrangement. The formation of such radical intermediates has been demonstrated in studies of other organochlorine compounds through techniques like electron spin resonance (EPR) spectroscopy. rsc.orgnih.gov These reactive intermediates are key to the subsequent degradation of the parent molecule into various transformation products.

The rate of photodegradation is not intrinsic to the molecule alone but is influenced by numerous environmental factors.

Light Intensity and Wavelength: The rate is dependent on the intensity of the light source (e.g., sunlight) and the overlap between the light's spectrum and the compound's absorption spectrum.

Solvent/Matrix: The surrounding medium can affect photodegradation. For instance, the presence of natural organic matter (like humic acids) in water can act as photosensitizers, accelerating degradation, or as light screeners, slowing it down.

Presence of Other Substances: Dissolved oxygen can participate in secondary reactions, often leading to oxidized products, but can also quench excited states, thereby inhibiting some photoreactions. researchgate.net

Bond Dissociation Energies (BDE): The energy required to break a chemical bond is a key factor. The C-Cl bond is generally weaker than C-H or C-C bonds, making it susceptible to cleavage by environmental UV radiation. The BDE for a tertiary C-Cl bond is typically lower than that for primary or secondary C-Cl bonds, suggesting that the chlorine atoms in trans-2,5-dichloro-2,5-dimethyl-3-hexene are relatively labile.

The table below summarizes key factors that influence photodegradation rates.

Factor Effect on Photodegradation Rate Mechanism of Influence
Light IntensityIncreasesMore photons are available to be absorbed, leading to more bond cleavages.
Pollutant ConcentrationDecreases at high conc.High concentrations can lead to self-quenching or screening of light. ijesi.orgmedcraveonline.com
pHVariesCan alter the chemical species present or affect the surface charge of photocatalysts. ijesi.org
Dissolved OxygenCan increase or decreaseCan react with radical intermediates or quench excited states. researchgate.net
Natural Organic MatterCan increase or decreaseActs as a photosensitizer or screens UV light.

This interactive table is based on general principles of environmental photochemistry.

Persistence and Environmental Mobility Considerations (excluding direct ecotoxicity)

Persistence refers to the length of time a chemical remains in a particular environment before it is degraded by half (its half-life). nih.gov Mobility describes the potential for a chemical to move within and between environmental compartments, such as from soil to groundwater. nih.gov

The environmental persistence of trans-2,5-dichloro-2,5-dimethyl-3-hexene will be a function of the combined rates of all relevant degradation processes (hydrolysis, photolysis, and biodegradation). Given that the compound is a chlorinated hydrocarbon, it is expected to exhibit some degree of persistence. Highly chlorinated organic compounds are often more resistant to degradation. epa.gov

Emerging Research Frontiers and Future Directions in the Study of Trans 2,5 Dichloro 2,5 Dimethyl 3 Hexene

Development of Novel Stereoselective Synthetic Methodologies

There is no available research on the development of novel stereoselective synthetic methodologies specifically for trans-2,5-dichloro-2,5-dimethyl-3-hexene beyond the initial chlorination studies. The development of methods to control the stereochemistry of this molecule would be a critical step for any potential applications, but this remains an open area for future research.

Advanced Mechanistic Studies of Complex Rearrangements and Transformations

Detailed mechanistic studies on the rearrangements and transformations of trans-2,5-dichloro-2,5-dimethyl-3-hexene are not present in the current body of scientific literature. Understanding the reaction pathways, potential intermediates, and kinetic profiles of this compound under various conditions would be essential for predicting its chemical behavior and is a necessary precursor to developing practical applications.

Exploration of New Catalytic Applications and Reaction Systems

The potential for trans-2,5-dichloro-2,5-dimethyl-3-hexene to be used in new catalytic applications or as a component in novel reaction systems has not been explored. Research into its coordination chemistry, its ability to act as a ligand, or its utility as a precursor in catalytic cycles is currently absent from the scientific record.

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The application of machine learning and artificial intelligence to predict the reactivity of trans-2,5-dichloro-2,5-dimethyl-3-hexene or to design new synthetic routes for its production is a field that is entirely unexplored. While AI and machine learning are increasingly used in chemistry for these purposes, their application to this specific halogenated hydrocarbon has not been reported.

Environmental Remediation Strategies for Halogenated Hydrocarbons (if applicable to this compound)

There is no information available regarding the environmental impact or potential remediation strategies for trans-2,5-dichloro-2,5-dimethyl-3-hexene. The environmental fate of this compound, its persistence, and any potential for bioremediation or chemical degradation are unknown and would require dedicated study.

Q & A

Q. What are the primary synthetic routes for preparing trans-2,5-dichloro-2,5-dimethyl-3-hexene, and how do reaction conditions influence product distribution?

The compound is synthesized via chlorination of 2,5-dimethyl-2,4-hexadiene in solvents like carbon tetrachloride. The reaction proceeds through 1,2- and 1,4-addition pathways, yielding trans-2,5-dichloro-2,5-dimethyl-3-hexene (1,4-addition) and 4,5-dichloro-2,5-dimethyl-2-hexene (1,2-addition) in a 2:3 ratio. Solvent choice (e.g., chloroform, n-hexane) does not significantly alter the product ratio, suggesting kinetic control. Low-temperature crystallization is used to isolate the trans isomer .

Q. How can NMR and IR spectroscopy distinguish trans-2,5-dichloro-2,5-dimethyl-3-hexene from its cis isomer or other structural analogs?

  • NMR : The trans isomer exhibits distinct coupling constants and splitting patterns due to its stereochemistry. For example, the trans configuration results in characteristic diastereotopic proton environments visible in 1H^1H-NMR.
  • IR : Stretching frequencies of C-Cl and C=C bonds differ between isomers due to variations in electron density and steric effects. Comparative spectral libraries from synthesized standards are critical for identification .

Q. What are the key physical properties (e.g., boiling point, density) of trans-2,5-dichloro-2,5-dimethyl-3-hexene, and how do they compare to related alkenes?

Propertytrans-2,5-Dichloro-2,5-dimethyl-3-hexenecis-2,5-Dimethyl-3-hexene
Boiling Point (°C)98.65~95–98 (estimated)
Density (g/cm³)0.7060.708–0.710
ReactivityHigher (due to Cl substituents)Moderate
The chlorine substituents increase polarity and boiling point compared to non-halogenated analogs .

Advanced Research Questions

Q. What mechanistic insights explain the dominance of 1,4-addition over 1,2-addition during chlorination of 2,5-dimethyl-2,4-hexadiene?

Kinetic studies indicate that the 1,4-adduct (trans isomer) forms via a sterically favored transition state, despite 1,2-addition being thermodynamically more stable. The reaction’s low temperature (≈0–25°C) prevents allylic rearrangement, preserving the kinetically controlled product ratio. Computational modeling of transition-state geometries could further elucidate steric and electronic factors .

Q. How does trans-2,5-dichloro-2,5-dimethyl-3-hexene participate in polymerization or catalytic cycles, and what are its roles in these processes?

The compound serves as a precursor in carbocationic polymerization. For example, in the presence of BCl₃ and dimethyl sulfoxide, it acts as an initiator for narrow-dispersity polyisobutylene. The chlorine atoms stabilize carbocation intermediates, enabling controlled chain propagation .

Q. What experimental design strategies (e.g., Box-Behnken, kinetic modeling) are optimal for studying the isomerization or degradation of this compound under varying conditions?

  • Box-Behnken Design : Useful for optimizing reaction parameters (temperature, solvent, catalyst loading) and evaluating their interactive effects on isomerization rates.
  • Kinetic Modeling : First-order kinetics are applied to allylic rearrangement studies, with Arrhenius plots quantifying activation energies. Example: A study on allylic rearrangement to 4,5-dichloro-2,5-dimethyl-2-hexene used time-resolved NMR to track rate constants .

Q. How do steric and electronic effects influence the reactivity of trans-2,5-dichloro-2,5-dimethyl-3-hexene in cross-coupling reactions (e.g., Pd-catalyzed alkylation)?

The trans configuration reduces steric hindrance around the double bond, enhancing accessibility for catalysts like Pd(0). Chlorine atoms act as electron-withdrawing groups, polarizing the C=C bond and facilitating nucleophilic attack. This reactivity is exploited in synthesizing piperidine alkaloids via cyclization .

Methodological Notes

  • Structural Confirmation : Always combine NMR (1H^1H, 13C^{13}C, DEPT) with IR and high-resolution mass spectrometry for unambiguous identification .
  • Synthetic Optimization : Use low-temperature crystallization (≈−20°C) to isolate the trans isomer from reaction mixtures .
  • Safety : Handle with inert atmosphere due to volatility (flash point: 8.4°C) and potential lachrymatory effects .

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